2-Chloro-5-(pyridin-3-yl)pyrimidine
Overview
Description
2-Chloro-5-(pyridin-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H6ClN3 and its molecular weight is 191.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to interact with various biological targets, including cyclin-dependent kinases (cdks) which are promising therapeutic targets for cancer therapy .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit CDKs, resulting in suppression of their downstream signaling pathway and inhibition of cell proliferation .
Biochemical Pathways
For example, some pyrimidine derivatives have been found to affect the pathways related to cell cycle progression and cellular apoptosis .
Result of Action
Some pyrimidine derivatives have been found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase .
Cellular Effects
Some pyrimidine derivatives have been found to inhibit cell proliferation and induce cellular apoptosis .
Molecular Mechanism
It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some pyrimidine derivatives have been found to inhibit tumor growth in xenograft mouse models .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
2-chloro-5-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYKBWCTGBYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296335 | |
Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-38-3 | |
Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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